molecular formula C10H8N2O3 B185881 1-(7-Nitro-1H-indol-3-YL)ethanone CAS No. 165669-21-6

1-(7-Nitro-1H-indol-3-YL)ethanone

Cat. No. B185881
M. Wt: 204.18 g/mol
InChI Key: NDXMZEQFBKFBQC-UHFFFAOYSA-N
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Description

1-(7-Nitro-1H-indol-3-YL)ethanone is a compound with the molecular formula C10H8N2O3 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 1-(7-Nitro-1H-indol-3-YL)ethanone consists of an indole ring substituted with a nitro group at the 7-position and an ethanone group at the 1-position .

Scientific Research Applications

Synthesis and Classification of Indoles

Indoles, including derivatives like 1-(7-Nitro-1H-indol-3-YL)ethanone, have significant importance in organic chemistry due to their presence in various natural and synthetic compounds with biological activity. The synthesis of indoles has been a subject of extensive research, leading to the development of numerous methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the diversity of strategies employed to construct the indole nucleus. This classification system aids in understanding the synthesis routes and the historical development of indole chemistry, which is crucial for advancing research in this area Taber & Tirunahari, 2011.

Wastewater Management and Environmental Applications

Recent studies have identified the application of nitrous acid derivatives, such as 1-(7-Nitro-1H-indol-3-YL)ethanone, in improving wastewater management. Duan et al. (2019) explored the use of free nitrous acid (FNA) in controlling sewer corrosion, odor, and enhancing sludge reduction and energy recovery in wastewater systems. The inhibitory and biocidal effects of FNA on microorganisms offer potential environmental benefits, including carbon and energy-efficient nitrogen removal and improved algae harvesting in wastewater treatment processes Duan et al., 2019.

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) has gained attention due to its relevance in organic synthesis and industrial applications. Tafesh and Weiguny (1996) reviewed the progress in this area, emphasizing the mechanistic understanding and application of CO-induced reduction of nitro groups. This process showcases the versatility of nitro compounds in chemical synthesis and their potential in creating valuable chemical intermediates Tafesh & Weiguny, 1996.

Nitrous Oxide Emission and Environmental Impact

Understanding the emission and impact of nitrous oxide (N2O) from various sources, including the transformation of nitro compounds in environmental settings, is crucial for addressing climate change. Hu et al. (2012) provided an overview of N2O emission from aquaculture, emphasizing the importance of identifying and quantifying sources of N2O to mitigate its contribution to greenhouse gas emissions. This review highlights the role of nitro compounds and their derivatives in environmental processes that affect air quality and global warming Hu et al., 2012.

Future Directions

The future directions for research on 1-(7-Nitro-1H-indol-3-YL)ethanone and other indole derivatives are likely to involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of new synthesis methods and the study of their mechanisms of action will also be important areas of future research .

properties

IUPAC Name

1-(7-nitro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMZEQFBKFBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625317
Record name 1-(7-Nitro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Nitro-1H-indol-3-YL)ethanone

CAS RN

165669-21-6
Record name 1-(7-Nitro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.0M solution (11 ml) of dimethylaluminum chloride (11 mmol) in hexane was added to 50 ml of a solution of 1.2 g (7.5 mmol) of 7-nitro-1H-indole in dichloromethane at 0° C. in a nitrogen atmosphere, followed by the addition of 2.1 ml (29.5 mmol) of acetyl chloride at 0° C. The obtained mixture was stirred at room temperature for 4 hours, followed by the addition of a saturated aqueous solution of ammonium chloride. The precipitate thus formed was recovered by filtration and washed with hot ethanol sufficiently. The washings and the filtrate were combined and concentrated. Water was added to the residue and the resulting mixture was extracted with ethyl acetate. The organic phase was washed with a saturated aqueous solution of common salt, dried over magnesium sulfate and distilled in a vacuum to remove the solvent. The residue was purified by silica gel column chromatography to give 3-acetyl-7-nitro-1H-indole. This product was dissolved in 100 ml of methanol and hydrogenated in the presence of palladium-carbon at ordinary temperature under normal pressure. After the removal of the catalyst by filtration, the filtrate was concentrated to dryness to give 790 mg of the title compound.
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Synthesis routes and methods II

Procedure details

11 ml (11 mmol) of a hexane solution containing 1.0 M dimethylaluminum chloride was added to a dichloromethane solution (50 ml) containing 1.2 g (7.5 mmol) of 7-nitro-1H-indole at 0° C. in nitrogen atmosphere. Then, 2.1 ml (29.5 mmol) of acetyl chloride was added thereto at 0° C., followed by stirring at room temperature for 4 hours. An aqueous saturated ammonium chloride was added to the reaction system and the resulting precipitates were collected by filtration. These precipitates were washed sufficiently with hot ethanol. The washing solution was combined with the filtrate and the combined solution was concentrated. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography, to give 3-acetyl-7-nitro-1H-indole. The product was dissolved in 100 ml of methanol and hydrogenated at normal temperature under normal pressure in the presence of palladium-carbon. After filtering off the catalyst, the filtrate was concentrated to dryness, to give 790 mg of the title compound.
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